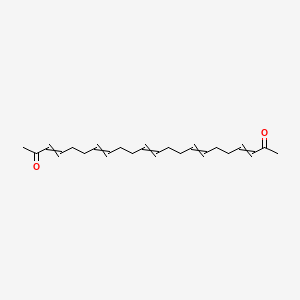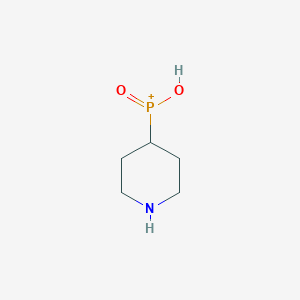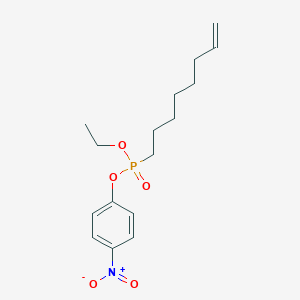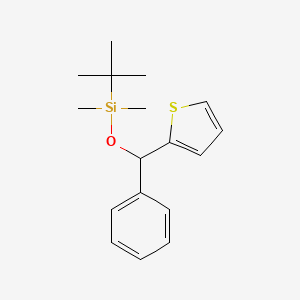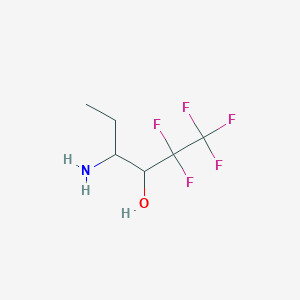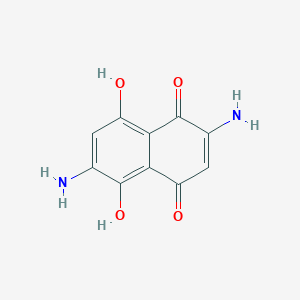
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H8N2O4 It is a derivative of naphthoquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Amination: Introduction of amino groups at the 2 and 6 positions.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.
Oxidation: Formation of the quinone structure at the 1 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its ability to generate reactive oxygen species, modulate enzyme activity, and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene: Lacks amino groups, primarily used in the synthesis of other organic compounds.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Similar structure but different substitution pattern, known for its biological activities.
2,3-Dihydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with different hydroxylation pattern.
Uniqueness
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of amino and hydroxyl groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
206556-10-7 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8N2O4/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,15H,11-12H2 |
InChI Key |
LZAGFYCCLFRPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=O)C=C(C(=O)C2=C1O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


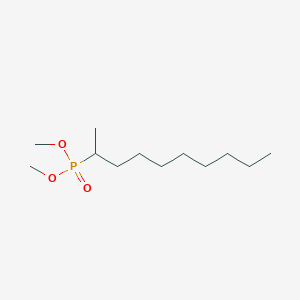
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
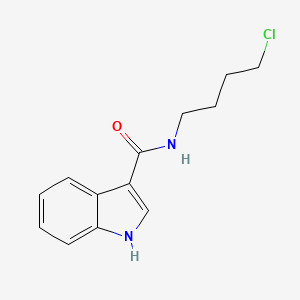

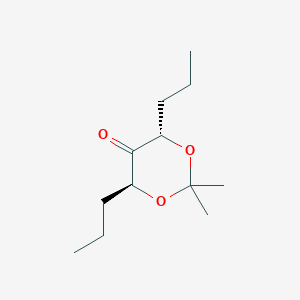
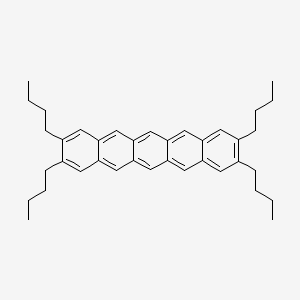
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
